molecular formula C8H11NO B100093 4-Amino-2,6-dimethylphenol CAS No. 15980-22-0

4-Amino-2,6-dimethylphenol

Cat. No.: B100093
CAS No.: 15980-22-0
M. Wt: 137.18 g/mol
InChI Key: OMVFXCQLSCPJNR-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethylphenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of an amino group at the para position and two methyl groups at the ortho positions relative to the hydroxyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

It’s known that this compound belongs to the class of arylating agents , which typically react with various biomolecules in the body, such as proteins and DNA.

Mode of Action

4-Amino-2,6-dimethylphenol reacts with glutathione in the liver, forming an imine . This reaction is a part of the body’s defense mechanism against potentially harmful substances, as glutathione is a crucial antioxidant that helps prevent damage to cellular components.

Biochemical Pathways

It’s known that the compound’s reaction with glutathione can lead to glutathione depletion , which may affect various biochemical processes where glutathione plays a role, such as detoxification reactions and the regulation of cellular redox status.

Pharmacokinetics

Given its reactivity with glutathione, it can be inferred that the compound is metabolized in the liver . The impact of these properties on the compound’s bioavailability remains unclear.

Result of Action

The reaction of this compound with glutathione results in glutathione depletion and cellular toxicity . This cytotoxic effect has been shown in rat liver microsomes and rat liver cells .

Biochemical Analysis

Biochemical Properties

It has been found that a monooxygenase enzyme system, MpdAB, can hydroxylate 2,6-dimethylphenol . This suggests that 4-Amino-2,6-dimethylphenol may interact with similar enzymes or proteins in biochemical reactions .

Molecular Mechanism

It is known that the related compound 2,6-dimethylphenol can be hydroxylated by the MpdAB enzyme system . This suggests that this compound may also be metabolized by similar enzyme systems, potentially leading to changes in gene expression or cellular signaling pathways.

Metabolic Pathways

It is known that the related compound 2,6-dimethylphenol can be metabolized by the MpdAB enzyme system , suggesting that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2,6-dimethylphenol can be synthesized through several methods. One common approach involves the nitration of 2,6-dimethylphenol followed by reduction. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of 4-nitro-2,6-dimethylphenol. This intermediate is then reduced to this compound using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the nitro compound. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled conditions of temperature and pressure, using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions typically involve the conversion of the amino group to other functional groups, such as hydroxylamine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-2,6-dimethylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Amino-2,6-dimethylphenol is unique due to the presence of both amino and hydroxyl groups on the aromatic ring, which allows for diverse chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

4-amino-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVFXCQLSCPJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347117
Record name 4-Amino-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15980-22-0
Record name 4-Amino-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,6-dimethylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Amino-2,6-dimethylphenol
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Synthesis routes and methods I

Procedure details

A solution of 1 g (6 mmole) of 2,6-dimethyl-4-nitrophenol in 20 ml of ethanol is placed under 1.5 bar of hydrogen in the presence, of 10% Pd/C for 1 hour. The Pd/C is eliminated by filtration on celite and the filtrate is concentrated under reduced pressure. The evaporation residue crystallizes spontaneously, it is washed twice with 50 ml of heptane and dried overnight under vacuum. A cream coloured solid is obtained with a yield of 86%.
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Synthesis routes and methods II

Procedure details

Sulphanilic acid (43.3 g, 0.25 mol) and sodium carbonate (13.25 g, 0.125 mol) were dissolved in water (250 ml) and cooled to 15° C. Sodium nitrite (18.63 g, 0.27 mol) in water (100 ml) was added in one portion, and the mixture added immediately to concentrated hydrochloric acid (53 ml) and ice (300 g), with stirring. After 30 minutes, the resulting suspension was added to an ice-cold solution of 2,6-dimethylphenol (30.54 g, 0.25 mol) and sodium hydroxide (55 g) in water (550 ml), stirring vigorously. After 2 hours, the temperature was raised to 50°, and sodium dithionite (115 g, 0.66 mol) added portionwise. On heating to 75° the red colour discharged, and after a further 10 minutes, the solution was cooled to room temperature. The resulting white solid was filtered, washed and dried to give the title compound (27.33 g), m.p. 135°-7°.
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43.3 g
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13.25 g
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250 mL
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18.63 g
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100 mL
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53 mL
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300 g
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30.54 g
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55 g
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550 mL
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115 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Amino-2,6-dimethylphenol contribute to the cytotoxicity observed in hepatocytes exposed to 3,5-dimethyl-NAPQI?

A1: The research article [] demonstrates that this compound is a key metabolite of 3,5-dimethyl-NAPQI in isolated rat hepatocytes. The parent compound, 3,5-dimethyl-NAPQI, undergoes N-deacetylation by carboxylesterases, yielding this compound []. This metabolite is highly reactive and readily autoxidizes to form 2,6-dimethylbenzoquinone imine []. Both this compound and its oxidation product exhibit significant cytotoxicity in the 200-300 μM range []. While both can form conjugates with glutathione, the rapid oxidation of this compound suggests it contributes to cytotoxicity primarily through the generation of reactive oxygen species, leading to oxidative stress within the hepatocytes [].

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